![molecular formula C8H14O3 B13007450 (2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)
(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol is a chemical compound with the molecular formula C8H14O3. It is characterized by a spirocyclic structure, which includes a methanol group attached to a dioxaspiro nonane ring system. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxaspiro[3.5]nonan-8-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with formaldehyde in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Common solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,5-Dioxaspiro[3.5]nonan-8-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The spirocyclic structure may also influence its binding affinity and specificity towards certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,5-Dioxaspiro[3.5]nonane): A similar spirocyclic compound without the methanol group.
(2,5-Dioxaspiro[3.5]nonan-8-one): A compound with a ketone group instead of a methanol group.
(2,5-Dioxaspiro[3.5]nonan-8-yl)amine: A compound with an amine group instead of a methanol group.
Uniqueness
(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol is unique due to its specific spirocyclic structure and the presence of a methanol group. This combination of features makes it a versatile building block in organic synthesis and a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2,5-dioxaspiro[3.5]nonan-8-ylmethanol |
InChI |
InChI=1S/C8H14O3/c9-4-7-1-2-11-8(3-7)5-10-6-8/h7,9H,1-6H2 |
InChI-Schlüssel |
GALNADIRTKYTRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(CC1CO)COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13007369.png)
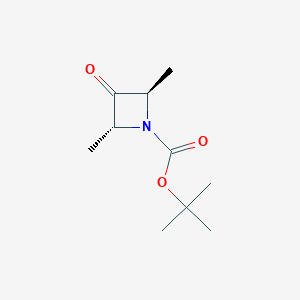
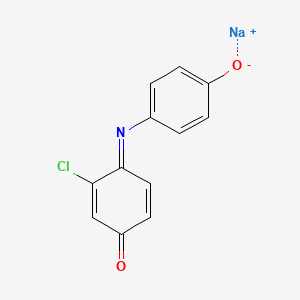
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)
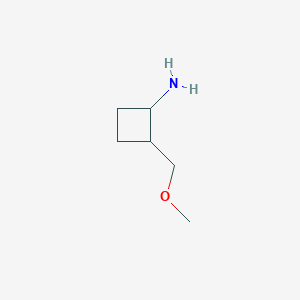

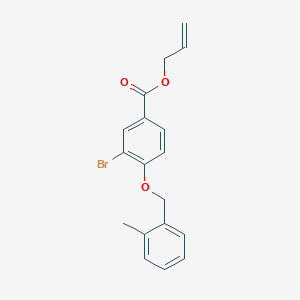
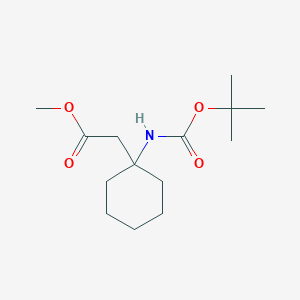
![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)
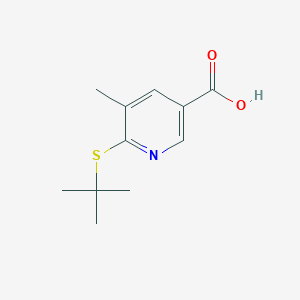

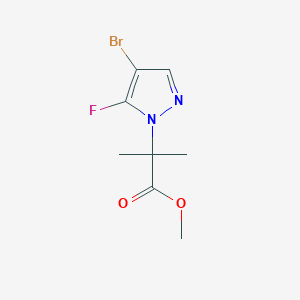
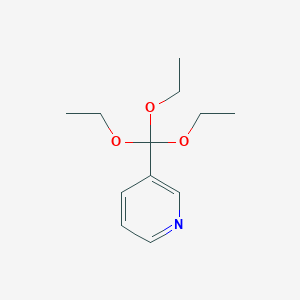
![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)
